BenchChemオンラインストアへようこそ!

methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

NADPH oxidase inhibition positional isomerism quinazolinone SAR

Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS 932530-23-9) is a synthetic quinazolinone-acetamido-benzoate hybrid with molecular formula C24H19N3O4 and molecular weight 413.433 g/mol. It is catalogued by Toronto Research Chemicals (TRC) and distributed through labmix24 as a research-grade inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production implicated in inflammatory disease pathways.

Molecular Formula C24H19N3O4
Molecular Weight 413.433
CAS No. 932530-23-9
Cat. No. B2474707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate
CAS932530-23-9
Molecular FormulaC24H19N3O4
Molecular Weight413.433
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
InChIInChI=1S/C24H19N3O4/c1-31-23(29)17-11-5-7-13-19(17)25-21(28)15-27-20-14-8-6-12-18(20)22(26-24(27)30)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,28)
InChIKeyGCASPDOCOIWAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS 932530-23-9): Compound Identity and Procurement Baseline


Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS 932530-23-9) is a synthetic quinazolinone-acetamido-benzoate hybrid with molecular formula C24H19N3O4 and molecular weight 413.433 g/mol [1]. It is catalogued by Toronto Research Chemicals (TRC) and distributed through labmix24 as a research-grade inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production implicated in inflammatory disease pathways . The compound features a 2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl core linked via an acetamido bridge to a methyl 2-aminobenzoate (ortho-substituted) moiety, distinguishing it from its para-substituted regioisomer and halogenated analogs within the quinazolinone benzoate class.

Why Generic Substitution Fails: Positional Isomerism and Functional Group Determinants in Quinazolinone Benzoate NADPH Oxidase Inhibitors


Within the quinazolinone-acetamido-benzoate series, minor structural variations produce functionally distinct compounds that cannot be interchanged. The target compound bears an ortho-substituted methyl benzoate at the 2-position of the aniline ring, whereas close analogs such as methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS 959489-24-8) carry the ester at the para-position . This positional isomerism alters hydrogen-bonding geometry, steric accessibility to the NADPH oxidase binding pocket, and physicochemical properties including LogP and solubility. Furthermore, the absence of a 6-chloro substituent on the quinazolinone core—present in analogs like ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate—differentiates this compound's metabolic stability and off-target profile . These structural determinants mean that substituting this compound with a regioisomer or halogenated analog introduces uncontrolled variables in experimental systems targeting NOX-dependent ROS production.

Quantitative Differentiation Evidence: Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate vs. Comparators


Ortho- vs. Para-Substituted Methyl Benzoate: Positional Isomer Differentiation in Quinazolinone Benzoates

The target compound features an ortho-substituted methyl 2-aminobenzoate, whereas the closest regioisomer, methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS 959489-24-8), carries the ester at the para-position . In the quinazolinone benzoate class, the position of the ester substituent on the aniline ring determines the spatial orientation of the methyl carboxylate group relative to the quinazolinone core, affecting hydrogen-bond donor/acceptor geometry [1]. This positional difference has been shown in related quinazolinone series to alter target binding affinity, with ortho-substituted analogs demonstrating distinct steric and electronic profiles compared to para-substituted congeners [1]. Both regioisomers share the identical molecular formula (C24H19N3O4) and molecular weight (413.433 g/mol), making spectroscopic differentiation essential for procurement verification.

NADPH oxidase inhibition positional isomerism quinazolinone SAR anti-inflammatory

NADPH Oxidase Inhibition: Vendor-Documented Activity Referencing Published In Vivo Models

According to the Toronto Research Chemicals (TRC) product datasheet distributed via labmix24, this compound is documented as 'an inhibitor of NADPH oxidase (an enzyme responsible for reactive oxygen species production) and is useful in the treatment of various inflammatory diseases' . The datasheet references two key publications: Impellizzeri et al. (Biochem. Pharmac., 2011, 81, 636) demonstrating NADPH oxidase inhibitor efficacy in acute lung inflammation models, and Genovese et al. (Brain Res., 1372) evaluating NADPH oxidase inhibition in neuroinflammatory contexts . While these references primarily characterize the pharmacological pathway rather than this specific compound in isolation, the vendor's classification places this compound within the quinazolinone-based NOX inhibitor pharmacophore, a class validated by multiple patent families including EP 2886120 A1 (inhibitors of NADPH-oxidase) and Emory University's quinazolin-4(3H)-one NOX-2 inhibitor series (e.g., TG15-132S, TG15-139S) [1][2].

NADPH oxidase ROS inhibition inflammatory disease acute lung inflammation

Absence of 6-Chloro Substitution: Differentiation from Halogenated Quinazolinone Acetamido Benzoates

This compound lacks a halogen substituent on the quinazolinone core, distinguishing it from analogs such as ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate and methyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate . In quinazolinone medicinal chemistry, the 6-position chloro substituent modulates both electron density on the aromatic system and metabolic susceptibility to cytochrome P450-mediated oxidation. The absence of chlorine in the target compound results in higher electron density on the quinazolinone ring (predicted), potentially altering NADPH oxidase binding kinetics and reducing the molecular weight by approximately 34.5 Da compared to 6-chloro analogs. Within the broader quinazolinone literature, halogen substitution patterns have been shown to affect both target potency and off-target selectivity profiles, with dehalogenated analogs sometimes exhibiting improved metabolic stability at the cost of reduced target affinity [1].

halogen substitution metabolic stability quinazolinone SAR drug-like properties

Quinazolinone NOX Inhibitor Pharmacophore: Patent-Backed Target Class Validation vs. Non-Quinazolinone NADPH Oxidase Inhibitors

The quinazolinone-based NADPH oxidase inhibitor class, to which this compound belongs, is supported by multiple independent patent families including EP 2886120 A1 (quinazoline derivatives as NADPH-oxidase inhibitors), US20240208944A1 (quinazoline derivatives for Nox inhibition, published 2024), and Emory University's NOX-2 selective quinazolin-4(3H)-one series [1][2][3]. This pharmacophore class is mechanistically distinct from non-quinazolinone NOX inhibitors such as apocynin (a methoxy-substituted catechol), which has been demonstrated to act partially through direct ROS scavenging rather than genuine enzymatic inhibition [4]. The quinazolinone scaffold provides a defined ATP-competitive or allosteric binding modality to the NOX enzyme complex, whereas apocynin requires myeloperoxidase-mediated metabolic activation for its pro-drug mechanism. Emory's TG15-132S, a quinazolin-4(3H)-one derivative, demonstrated NOX-2 specific inhibition without ROS scavenging activity and achieved a brain-to-plasma ratio exceeding 10 in rat pharmacokinetic studies [3]. These class-level features support the target compound's mechanistic differentiation from non-quinazolinone NOX inhibitors used as experimental controls.

NOX inhibitor pharmacophore quinazolinone patent landscape NADPH oxidase selectivity ROS scavenging

Optimal Application Scenarios for Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS 932530-23-9) Based on Differentiated Evidence


NADPH Oxidase-Dependent ROS Production Studies in Inflammatory Disease Models

This compound is most appropriately deployed in cellular and in vivo models of NADPH oxidase-driven inflammatory pathology, where its quinazolinone scaffold offers mechanistic differentiation from the catechol-based NOX inhibitor apocynin. Based on vendor documentation referencing Impellizzeri et al. (2011) and Genovese et al., the compound is relevant to acute lung inflammation, neuroinflammation, and ischemia-reperfusion injury models . Researchers should verify lot-specific purity (described as white to off-white solid) and confirm structural identity via NMR or LC-MS prior to use, given the existence of the para-substituted regioisomer (CAS 959489-24-8) with identical molecular weight . Experimental designs comparing this compound against apocynin should account for apocynin's documented direct ROS-scavenging activity that may confound interpretation of NOX-specific effects .

Structure-Activity Relationship (SAR) Studies of Quinazolinone Benzoate NOX Inhibitors

As an ortho-substituted, non-halogenated member of the quinazolinone-acetamido-benzoate series, this compound serves as a key SAR probe for mapping the contributions of (a) ester position (ortho vs. para) and (b) halogen substitution (H vs. Cl at the 6-position) to NADPH oxidase inhibitory potency and selectivity . The compound can be benchmarked against the broader quinazolinone benzoate class, where IC50 values in the range of 6.50–12.08 μM have been documented for AHAS inhibition, to assess target selectivity between NOX enzymes and other quinazolinone targets [1]. When used in SAR panels, researchers should include the para-regioisomer and at least one 6-chloro analog as internal comparators to deconvolute position-specific and halogen-specific contributions to activity.

Procurement Verification and Analytical Reference Standard Use

Given the existence of a regioisomer with identical molecular formula (C24H19N3O4) and molecular weight (413.433 g/mol), this compound requires rigorous identity confirmation upon procurement. Analytical laboratories should employ 1H NMR to distinguish the ortho-substitution pattern (characteristic splitting of the 1,2-disubstituted aromatic protons) from the para-substituted isomer's symmetric pattern . HPLC retention time differentiation under standardized C18 reverse-phase conditions is expected based on the differential polarity of ortho- vs. para-substituted methyl benzoates, with the ortho-isomer typically exhibiting shorter retention due to intramolecular hydrogen bonding between the ester carbonyl and the acetamido NH. The compound is supplied as a white to off-white solid with typical research-grade purity specifications .

Differentiation from Apocynin in Mechanistic Studies of NOX-Dependent Signaling

When the research objective requires discriminating genuine NOX enzymatic inhibition from antioxidant or ROS-scavenging effects, this quinazolinone-based compound offers a mechanistically cleaner alternative to apocynin. Apocynin is a pro-drug requiring myeloperoxidase (MPO)-catalyzed dimerization to its active form and possesses intrinsic ROS-scavenging activity at concentrations commonly employed in cell-based assays (10–100 μM) [2]. The quinazolinone scaffold of the target compound, by contrast, is hypothesized to act through direct binding to the NOX enzyme complex, consistent with the ATP-competitive or allosteric mechanisms established for patent-protected quinazolinone NOX inhibitors such as Emory's TG15-132S series [3]. Researchers should note that compound-specific IC50 values for individual NOX isoforms (NOX1, NOX2, NOX4) are not publicly available and must be empirically determined for each experimental system.

Quote Request

Request a Quote for methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.